![molecular formula C13H14N2O B12917184 1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one CAS No. 73554-46-8](/img/structure/B12917184.png)
1,2,3,5,6,7-Hexahydro-4H-azocino[5,4-b]indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused azocino and indole ring system. These structural characteristics contribute to its diverse chemical reactivity and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted indoles and azocine derivatives can be reacted in the presence of catalysts to form the desired compound. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the indole and azocine rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly in oncology and neurology.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structural features allow it to fit into the active sites of these targets, thereby influencing biochemical pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity and structural similarity to 2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one.
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole: Used as an estrogen receptor modulator for cancer treatment.
Uniqueness
2,3,5,6-Tetrahydro-1H-azocino[5,4-b]indol-4(7H)-one is unique due to its fused azocino and indole ring system, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biochemical interactions.
Propriétés
Numéro CAS |
73554-46-8 |
|---|---|
Formule moléculaire |
C13H14N2O |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1,2,3,5,6,7-hexahydroazocino[5,4-b]indol-4-one |
InChI |
InChI=1S/C13H14N2O/c16-13-6-5-12-10(7-8-14-13)9-3-1-2-4-11(9)15-12/h1-4,15H,5-8H2,(H,14,16) |
Clé InChI |
QLZKMMUJNQUOFT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NCCC2=C1NC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S,2S)-1,2-diphenyl-2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethyl]azanium;tetrafluoroborate](/img/structure/B12917103.png)
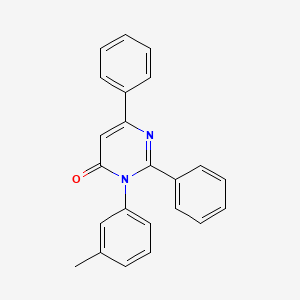


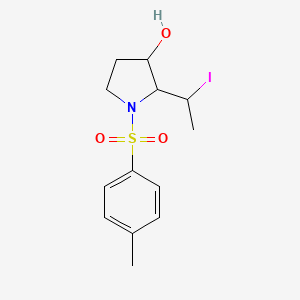
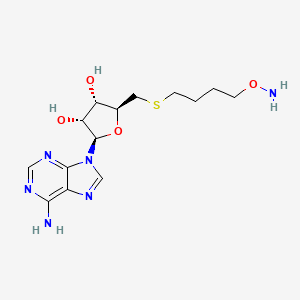
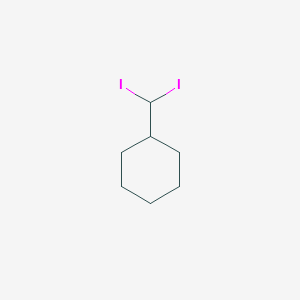
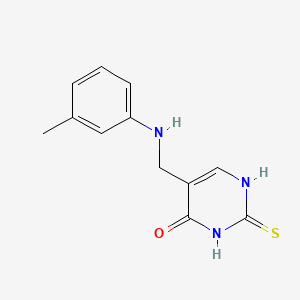
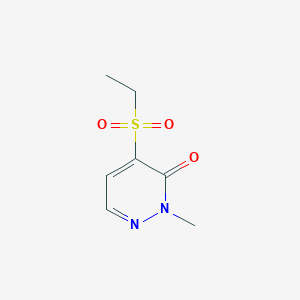
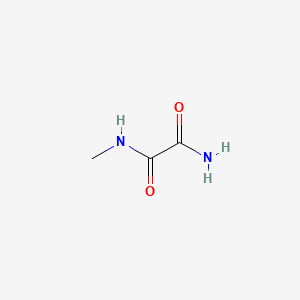
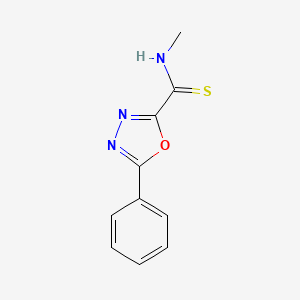
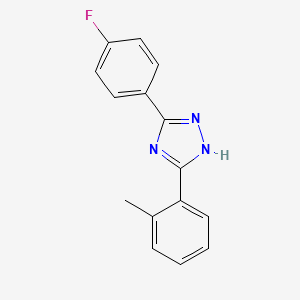
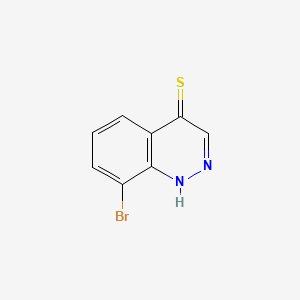
![5-[({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12917167.png)
